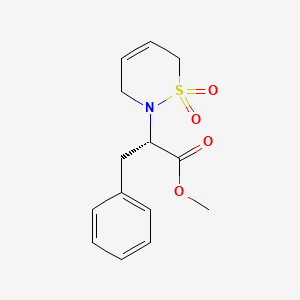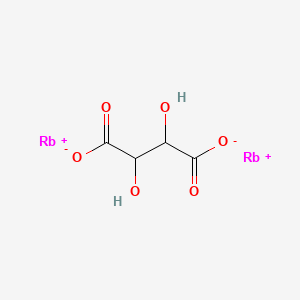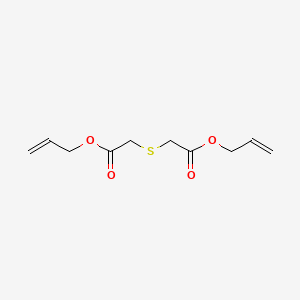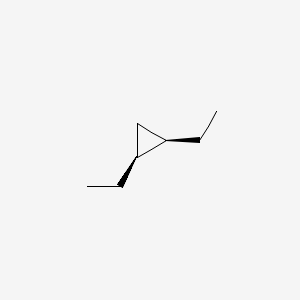
4-(2-Hydroxyethyl)piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)piperazine-2,6-dione is a heterocyclic organic compound that belongs to the piperazine family. This compound is characterized by a piperazine ring substituted with a hydroxyethyl group at the 4-position and two keto groups at the 2 and 6 positions. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)piperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale cyclization reactions. These processes often utilize microwave irradiation to enhance reaction rates and yields. The use of iminodiacetic acid and various amines under microwave conditions has been reported to produce piperazine-2,6-dione derivatives in high yields .
化学反应分析
Types of Reactions
4-(2-Hydroxyethyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine derivatives .
科学研究应用
4-(2-Hydroxyethyl)piperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes .
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This mechanism is crucial in its role as a pharmaceutical agent, where it can inhibit or activate specific biological pathways .
相似化合物的比较
Similar Compounds
Piperazine-2,6-dione: Lacks the hydroxyethyl group but shares the core piperazine structure.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Contains an indole moiety instead of the hydroxyethyl group.
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the keto groups at the 2 and 6 positions .
Uniqueness
4-(2-Hydroxyethyl)piperazine-2,6-dione is unique due to the presence of both the hydroxyethyl group and the keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .
属性
CAS 编号 |
89601-03-6 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11) |
InChI 键 |
XFGLZOQWQOHWTL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)CN1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)

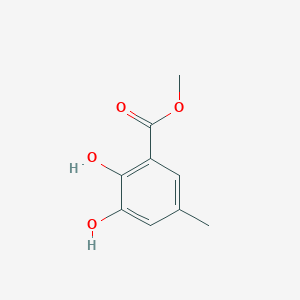
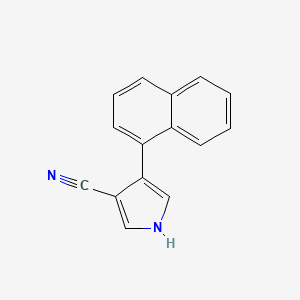
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
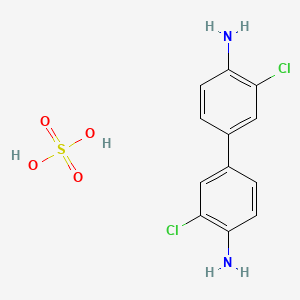
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
